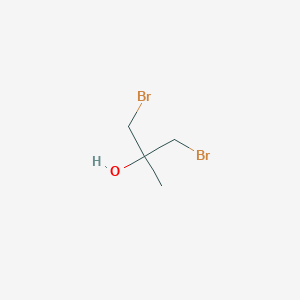
1,3-Dibromo-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-methylpropan-2-ol is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol. The reaction involves the addition of bromine to the hydroxyl group and the adjacent carbon atoms. The process typically requires the use of elemental bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 2-methylpropan-2-ol derivatives with different functional groups.
Elimination: 2-methylpropene.
Oxidation: 2-methylpropanal or 2-methylpropanone.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-methylpropan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Material Science: It is employed in the development of flame retardants and polymer additives to enhance material properties.
Medicinal Chemistry: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2-methylpropan-2-ol involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-propanol: Similar structure but lacks the methyl group at the second carbon.
2,3-Dibromo-2-methylpropan-1-ol: Similar structure but with bromine atoms at different positions.
2-Bromo-2-methylpropan-1-ol: Contains only one bromine atom.
Uniqueness
1,3-Dibromo-2-methylpropan-2-ol is unique due to the presence of two bromine atoms and a hydroxyl group on a methylated propane backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
88476-43-1 |
|---|---|
Fórmula molecular |
C4H8Br2O |
Peso molecular |
231.91 g/mol |
Nombre IUPAC |
1,3-dibromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8Br2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
Clave InChI |
JCDGVLXMWVEHAL-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


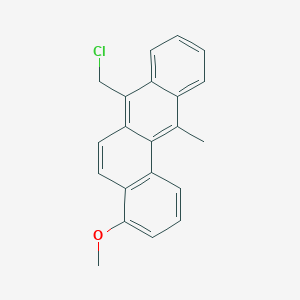
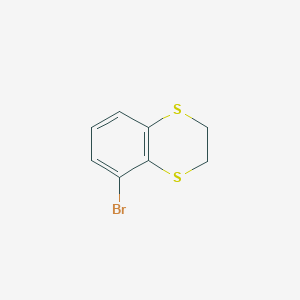
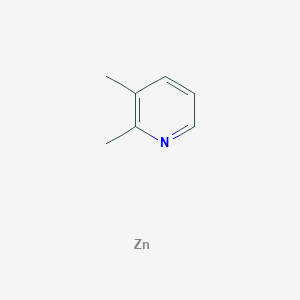
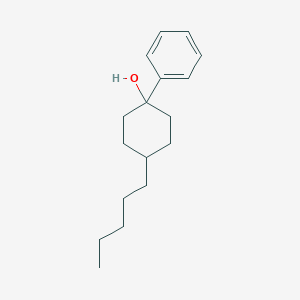
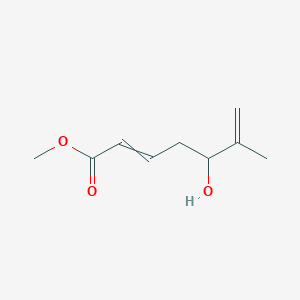
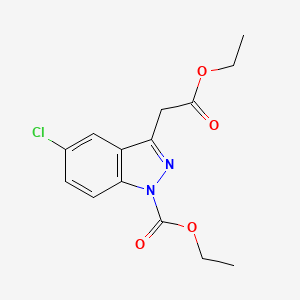
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)

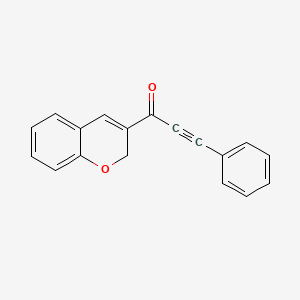



![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
